Cas no 1129-70-0 ((pentylsulfanyl)benzene)

(pentylsulfanyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (pentylsulfanyl)benzene
- benzene, (pentylthio)-
- Pentyl phenyl sulfide
- Sulfide, pentyl phenyl
- Pentyl(phenyl) sulfide
- pentylsulfanylbenzene
- DB-255934
- Phenyl(pentyl)sulfide
- DUGRRXREOWMDFE-UHFFFAOYSA-N
- phenylthiopentan
- Amyl phenyl sulfide
- (Pentylsulfanyl)benzene #
- DTXSID50341531
- 1129-70-0
- J-620007
- SCHEMBL2860864
-
- MDL: MFCD00509183
- Inchi: InChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
- InChI Key: DUGRRXREOWMDFE-UHFFFAOYSA-N
- SMILES: CCCCCSC1=CC=CC=C1
Computed Properties
- Exact Mass: 180.09738
- Monoisotopic Mass: 180.09727168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 95.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 25.3Ų
- XLogP3: 4.2
Experimental Properties
- PSA: 0
(pentylsulfanyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1243740-5g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 5g |
$635 | 2024-06-07 | |
A2B Chem LLC | AD62080-250mg |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 250mg |
$85.00 | 2024-04-20 | |
1PlusChem | 1P007S00-25g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 25g |
$1554.00 | 2025-02-22 | |
A2B Chem LLC | AD62080-25g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 25g |
$1495.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1243740-250mg |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 250mg |
$235 | 2025-02-20 | |
eNovation Chemicals LLC | Y1243740-5g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 5g |
$670 | 2025-02-20 | |
eNovation Chemicals LLC | Y1243740-1g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 1g |
$380 | 2025-02-19 | |
eNovation Chemicals LLC | Y1243740-1g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 1g |
$365 | 2024-06-07 | |
eNovation Chemicals LLC | Y1243740-250mg |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 250mg |
$230 | 2024-06-07 | |
1PlusChem | 1P007S00-5g |
Benzene, (pentylthio)- |
1129-70-0 | 98% | 5g |
$364.00 | 2025-02-22 |
(pentylsulfanyl)benzene Related Literature
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on (pentylsulfanyl)benzene
Chemical Profile of (pentylsulfanyl)benzene (CAS No. 1129-70-0)
Pentylsulfanyl)benzene, with the chemical name (pentylthio)benzene, is a sulfur-containing aromatic compound characterized by the molecular formula C₁₁H₁₄S. This compound, identified by its CAS number 1129-70-0, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural and functional properties. The presence of a pentylthio group attached to a benzene ring imparts distinct reactivity and potential applications in various chemical syntheses and biological assays.
The structural framework of (pentylsulfanyl)benzene consists of a benzene core substituted with a pentylthio (-SCH₂CH₂CH₂CH₂CH₃) moiety. This configuration not only contributes to its solubility in organic solvents but also facilitates its participation in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry. The aromatic ring enhances electronic stability, while the sulfur atom introduces electrophilic characteristics, enabling diverse chemical modifications.
In recent years, (pentylsulfanyl)benzene has been explored for its potential applications in pharmaceutical research. Its sulfur-containing structure suggests possible interactions with biological targets, making it a candidate for drug discovery programs. Studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be leveraged in the development of novel therapeutic agents. For instance, modifications to the pentylthio group have been investigated for their ability to modulate pharmacokinetic profiles, enhancing drug bioavailability and target specificity.
Moreover, the compound’s aromatic nature allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in modern drug design. The versatility of (pentylsulfanyl)benzene as a building block has been highlighted in several synthetic protocols, where it serves as a precursor for more intricate heterocyclic compounds. Such derivatives have shown promise in preliminary screenings for antimicrobial and anti-inflammatory properties.
The chemical stability of (pentylsulfanyl)benzene under various conditions has also been a subject of interest. Research indicates that the compound maintains its integrity under moderate temperatures and pH conditions, though exposure to strong oxidizing agents may lead to sulfuration or oxidation products. This stability is crucial for its handling and storage, ensuring consistent quality in laboratory settings and industrial applications. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize samples of (pentylsulfanyl)benzene, confirming their purity and structural integrity.
Recent advancements in computational chemistry have further elucidated the reactivity patterns of (pentylsulfanyl)benzene. Molecular modeling studies have predicted favorable interactions between this compound and certain biological targets, providing insights into potential binding mechanisms. These computational approaches complement experimental investigations, allowing researchers to design targeted modifications with higher precision. For example, virtual screening has identified specific substituents that could enhance binding affinity or metabolic stability, guiding the synthesis of optimized derivatives.
The industrial relevance of (pentylsulfanyl)benzene extends beyond pharmaceutical applications. Its role as an intermediate in fine chemical synthesis has been recognized in industries producing specialty chemicals and polymers. The compound’s ability to undergo selective functionalization makes it useful in creating tailored molecular structures for advanced materials. Additionally, its aromatic ring can serve as a scaffold for developing dyes and pigments, where sulfur-containing groups contribute to colorfastness and UV resistance.
In conclusion, (pentylsulfanyl)benzene (CAS No. 1129-70-0) represents a versatile and intriguing molecule with broad potential across multiple scientific domains. Its unique structural features enable diverse synthetic pathways and biological interactions, positioning it as a valuable asset in both academic research and industrial applications. As methodologies for drug discovery and material science continue to evolve, the significance of compounds like (pentylsulfanyl)benzene is expected to grow, driven by their adaptability and functional richness.
1129-70-0 ((pentylsulfanyl)benzene) Related Products
- 56358-04-4(Nonyl(phenyl)sulfane)
- 874-79-3(Benzene, (propylthio)-)
- 1204234-40-1(Methyl 3-((trifluoromethyl)thio)picolinate)
- 2138222-14-5([3,4'-Bipyridine]-2-methanamine, 2',6-dimethyl-)
- 1034309-63-1(Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate)
- 941879-09-0(N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1784308-09-3(3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride)
- 2138113-02-5(6-bromo-N-methyl-N-(2-methylpropyl)quinazolin-2-amine)
- 1164562-06-4((2Z)-2-(phenylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one)
- 42265-86-1(3-chloro-N-ethyl-4-methylaniline)



